N-Desmethylrufloxacin
Overview
Description
N-Desmethylrufloxacin is a metabolite of rufloxacin, a tricyclic fluoroquinolone antibiotic. Rufloxacin is known for its broad-spectrum antibacterial activity, particularly against gram-negative and gram-positive bacteria. This compound retains some of the antibacterial properties of its parent compound and is often studied in pharmacokinetic and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylrufloxacin typically involves the demethylation of rufloxacin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylrufloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the quinolone core structure.
Substitution: Substitution reactions can occur at different positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
N-Desmethylrufloxacin is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the metabolism and pharmacokinetics of fluoroquinolones.
Biology: Investigated for its antibacterial properties and interaction with bacterial enzymes.
Medicine: Explored for its potential therapeutic applications and as a biomarker for rufloxacin metabolism.
Industry: Utilized in the development of analytical methods for drug monitoring and quality control.
Mechanism of Action
N-Desmethylrufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved are similar to those of rufloxacin, with slight variations due to the absence of the methyl group .
Comparison with Similar Compounds
Similar Compounds
Rufloxacin: The parent compound with a broader spectrum of activity.
Ofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.
Uniqueness
N-Desmethylrufloxacin is unique due to its specific metabolic profile and the absence of the methyl group, which can influence its pharmacokinetics and interaction with bacterial enzymes. This makes it a valuable compound for studying the metabolism and pharmacological effects of fluoroquinolones .
Properties
IUPAC Name |
7-fluoro-10-oxo-6-piperazin-1-yl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJNJCIBHVJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143863 | |
Record name | N-Desmethylrufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101337-87-5 | |
Record name | N-Desmethylrufloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101337875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylrufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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